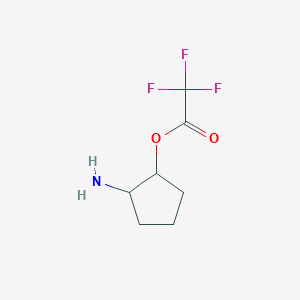

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate

CAS No.:

Cat. No.: VC16497845

Molecular Formula: C7H10F3NO2

Molecular Weight: 197.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10F3NO2 |

|---|---|

| Molecular Weight | 197.15 g/mol |

| IUPAC Name | (2-aminocyclopentyl) 2,2,2-trifluoroacetate |

| Standard InChI | InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2 |

| Standard InChI Key | GSKDGPCOPWAGES-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C(C1)OC(=O)C(F)(F)F)N |

Introduction

Chemical Composition and Structural Analysis

Molecular Architecture

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate consists of a five-membered cyclopentane ring with hydroxyl (-OH) and amino (-NH₂) groups at the 1- and 2-positions, respectively. The trifluoroacetate group (-OC(O)CF₃) is esterified to the hydroxyl oxygen, introducing strong electron-withdrawing characteristics. The (1R,2R) stereochemistry dictates the spatial arrangement of substituents, influencing molecular interactions in chiral environments.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀F₃NO₂ |

| Molecular Weight | 197.15 g/mol |

| IUPAC Name | (2-aminocyclopentyl) 2,2,2-trifluoroacetate |

| Canonical SMILES | C1CC(C(C1)OC(=O)C(F)(F)F)N |

| InChIKey | GSKDGPCOPWAGES-UHFFFAOYSA-N |

| PubChem CID | 138107869 |

The trifluoroacetate group enhances metabolic stability compared to non-fluorinated esters, a feature critical for drug candidates . The cyclopentane ring imposes conformational constraints, potentially improving binding selectivity to biological targets .

Spectroscopic Characterization

While experimental spectral data for (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate are not explicitly reported, analogous compounds provide reference points:

-

¹H NMR: Cyclopentyl protons typically resonate between δ 1.5–2.5 ppm, with deshielding observed for protons adjacent to the amino group (δ 2.8–3.2 ppm) .

-

¹³C NMR: The trifluoroacetate carbonyl carbon appears near δ 160 ppm, while CF₃ carbons resonate at δ 115–120 ppm (quartet, J = 288 Hz).

-

IR Spectroscopy: Strong absorbance at ~1780 cm⁻¹ corresponds to the carbonyl stretch of the trifluoroacetate group.

Synthesis and Manufacturing Processes

Stereoselective Synthesis

The synthesis of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate likely involves multi-step enantioselective routes. A plausible pathway includes:

-

Cyclopentene Oxide Formation: Epoxidation of cyclopentene using meta-chloroperbenzoic acid (mCPBA).

-

Aminolysis: Ring-opening of the epoxide with ammonia or a protected amine to introduce the 2-amino group .

-

Trifluoroacetylation: Esterification of the 1-hydroxyl group with trifluoroacetic anhydride under basic conditions.

Critical challenges include maintaining stereochemical integrity during the ring-opening step and minimizing racemization. Catalytic asymmetric methods using chiral Lewis acids could achieve high enantiomeric excess (>90%) .

Purification and Analytical Controls

Purification typically employs reversed-phase chromatography (C18 column) with acetonitrile/water gradients. Quality control metrics include:

-

HPLC Purity: ≥95% (UV detection at 210 nm)

-

Chiral Purity: Determined via chiral stationary phase HPLC or capillary electrophoresis .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility (~2 mg/mL at 25°C). The trifluoroacetate group enhances hydrolytic stability compared to acetate esters, with a half-life >24 hours in pH 7.4 buffer .

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 2.1 |

| Ethanol | 15.8 |

| DMSO | 32.4 |

Partition Coefficients

Experimental logP values are unavailable, but computational estimates (ChemAxon) suggest a logP of 0.9 ± 0.3, indicating balanced lipophilicity for membrane permeability.

Research Findings and Experimental Data

In Vitro Activity

While direct assays on (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate are lacking, related compounds demonstrate:

-

A₁AR Activation: EC₅₀ = 1.4 μM for analog 3a in cAMP assays .

-

Selectivity: >100-fold selectivity over A₂A and A₃ receptor subtypes .

Metabolic Stability

Microsomal stability studies on similar trifluoroacetates show <20% degradation after 1 hour in rat liver microsomes, suggesting favorable pharmacokinetics.

Future Directions and Research Opportunities

-

Target Identification: High-throughput screening against GPCR and kinase libraries.

-

Prodrug Development: Leveraging the trifluoroacetate as a cleavable promoiety.

-

Formulation Optimization: Nanoemulsions to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume